
1-Bromo-2-fluorocyclopropane
Overview
Description
Scientific Research Applications
Isomerization and Reaction Mechanisms
1-Bromo-2-fluorocyclopropane has been studied in various contexts, including its behavior under certain conditions. For example, 2-Bromo-2-fluoro-1-alkylidenecyclopropanes, closely related compounds, have been observed to undergo isomerization into substituted 3-bromo-2-fluoro-1,3-butadienes when heated in polar solvents (Molchanov & Kostikov, 2001).
Solvolysis Reactions
Solvolysis reactions of 1-fluoro-1-bromo-2-arylcyclopropanes, which share a similar structure, have been studied to understand their behavior in the presence of electrophilic and nucleophilic agents. This research provides insights into how similar compounds like this compound might react under similar conditions (Aksenov & Terent'eva, 1978).
Heterocyclization to Pyrimidine Derivatives
Nitronium salts have been used as reagents for the heterocyclization of 1-bromo-1-fluorocyclopropanes in the presence of organic nitriles, leading to the formation of pyrimidine N-oxides. This application is significant for the synthesis of 4-halogenopyrimidine derivatives (Sedenkova et al., 2015).
Friedel-Crafts Reaction
In another study, the Friedel-Crafts reaction of 1-bromo-1-fluoro cyclopropane with benzene and other aromatic compounds was investigated. This reaction is notable for its selectivity and temperature-dependent outcomes, offering insights into potential synthetic applications (Mu¨ller & Weyerstahl, 1975).
Reduction with Organosilicon Hydrides
1-Bromo-1-fluoro-2-phenylcyclopropane, a structurally similar compound, was reduced using organosilicon hydrides. This research provides a perspective on how this compound might behave under reduction conditions, including insights into the stereochemistry of such reactions (Ando et al., 1973).
Nitrosation and Heterocyclization
Nitrosation of 1-bromo-1-fluorocyclopropanes has been studied as an approach to synthesize 5-aryl-4-bromo-4-fluoroisoxazolines, highlighting a pathway for creating complex heterocycles from simpler cyclopropane derivatives (Bondarenko et al., 2016).
Ring Opening and Expansion
Research on the ring opening of geminal dibromocyclopropanes, similar to this compound, with silver fluoride has been conducted. This work is significant for understanding how similar compounds might be transformed into larger ring structures (Loozen et al., 1976).
Mechanism of Action
Target of Action
Brominated and fluorinated cyclopropane derivatives are often used in organic synthesis and may interact with various organic compounds during these processes .
Mode of Action
The mode of action of 1-Bromo-2-fluorocyclopropane is largely dependent on the specific reaction conditions and the other reactants present. In general, halogenated cyclopropane derivatives like this compound can undergo various types of reactions, including substitution and elimination reactions . For instance, in the presence of a strong base, this compound might undergo an elimination reaction to form an alkene .
Biochemical Pathways
It’s important to note that any compound introduced into a biological system can potentially interact with various biochemical pathways, either directly or indirectly .
Pharmacokinetics
As a small, halogenated organic compound, it is likely to have good membrane permeability, which could influence its absorption and distribution .
Result of Action
It’s important to note that the effects of a compound at the molecular and cellular level are highly dependent on the specific biological context, including the types of cells and tissues involved, the presence of other compounds, and the specific biochemical pathways active in those cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can all affect the reactivity and stability of this compound . Furthermore, the specific environment within a biological system, including the cellular and tissue context, can also influence the action and efficacy of this compound .
Properties
IUPAC Name |
1-bromo-2-fluorocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF/c4-2-1-3(2)5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUCACBCRXRFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


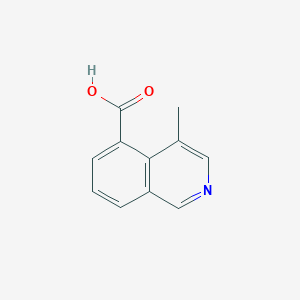
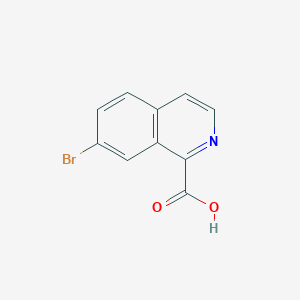

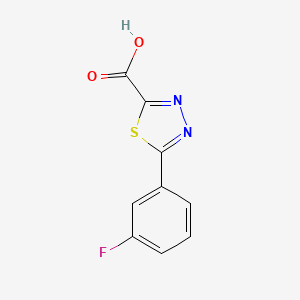
![4,6-Dichloro-5-[(methylamino)-methyl]pyrimidin-2-amine](/img/structure/B1406133.png)
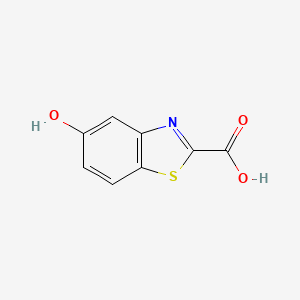

![1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole](/img/structure/B1406138.png)
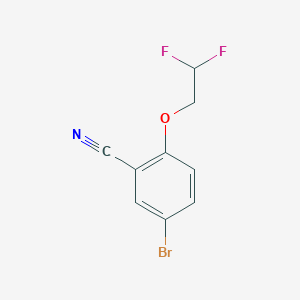
![8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1406140.png)
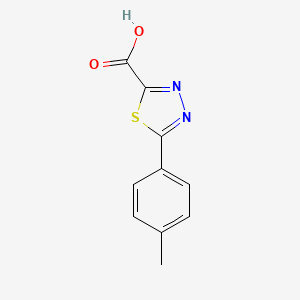
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1406149.png)


